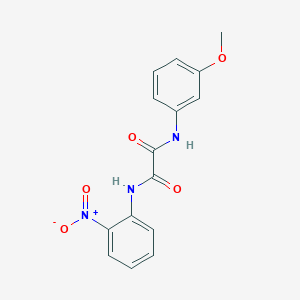

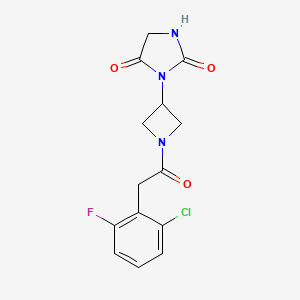

N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide, also known as MNO, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MNO is a small molecule that has been found to have potential applications in various fields such as medicine, biochemistry, and pharmacology. In

Applications De Recherche Scientifique

Synthesis and Characterization

- A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, closely related to the target compound, was developed, highlighting an operationally simple and high-yielding method for synthesizing anthranilic acid derivatives and oxalamides. This method might be relevant for the synthesis of N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide, offering insights into potential synthetic pathways and applications in medicinal chemistry (Mamedov et al., 2016).

Material Science and Photophysical Applications

- Research on a cationic polymer incorporating a photolabile o-nitrobenzyl group, which could transform into a zwitterionic form upon irradiation, demonstrates the potential of using similar nitro-substituted compounds in developing smart materials with switchable properties. This work could imply applications for N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide in materials science, especially in creating light-responsive materials (Sobolčiak et al., 2013).

Analytical and Biochemical Studies

- A study on nitrophorins, which bind nitric oxide and other ligands, highlights the complex kinetics and equilibrium dynamics of ligand binding. This research could suggest potential biochemical or analytical applications for nitrophenyl-substituted compounds, including their role in studying or modulating nitric oxide signaling pathways (Andersen et al., 2000).

Environmental and Corrosion Applications

- Studies on benzamide derivatives with nitro and methoxy substituents for the acidic corrosion inhibition of mild steel demonstrate how the electron-withdrawing and -donating characteristics of these groups influence inhibition efficiency. This suggests potential applications for N1-(3-methoxyphenyl)-N2-(2-nitrophenyl)oxalamide in the development of corrosion inhibitors or materials protection strategies (Mishra et al., 2018).

Propriétés

IUPAC Name |

N-(3-methoxyphenyl)-N'-(2-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5/c1-23-11-6-4-5-10(9-11)16-14(19)15(20)17-12-7-2-3-8-13(12)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJHORLHSRJUPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2680056.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2680057.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)-2-oxoacetamide](/img/structure/B2680070.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2680073.png)